2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

描述

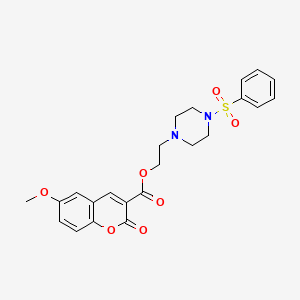

This compound is a hybrid molecule combining a coumarin scaffold (6-methoxy-2-oxo-2H-chromene-3-carboxylate) with a piperazine sulfonyl group. The coumarin moiety is known for its biological activities, including anticoagulant and anticancer properties, while the phenylsulfonyl-piperazine fragment may enhance pharmacokinetic properties such as solubility and bioavailability . The ester linkage at the 3-position of the coumarin core allows for structural diversification, making it a candidate for structure-activity relationship (SAR) studies.

属性

IUPAC Name |

2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl 6-methoxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O7S/c1-30-18-7-8-21-17(15-18)16-20(23(27)32-21)22(26)31-14-13-24-9-11-25(12-10-24)33(28,29)19-5-3-2-4-6-19/h2-8,15-16H,9-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDQHKUJAKHDHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)OCCN3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生物活性

The compound 2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a complex structure consisting of a chromene core substituted with a methoxy group and a carboxylate moiety, alongside a piperazine ring with a phenylsulfonyl substituent. The structural formula can be represented as follows:

Key Functional Groups:

- Chromene : Imparts potential antioxidant properties.

- Piperazine : Often associated with neuroactive effects.

- Sulfonamide moiety : May enhance solubility and biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

- Dopamine Receptors : Potential affinity for dopamine D4 receptors, which are implicated in neuropsychiatric disorders .

- Carbonic Anhydrase Inhibition : Some sulfonamide derivatives have shown promise in inhibiting carbonic anhydrase, suggesting a role in metabolic regulation .

Pharmacological Effects

- Antioxidant Activity : Compounds with chromene structures are known to exhibit antioxidant properties, which may protect cells from oxidative stress.

- Neuropharmacological Effects : The piperazine ring is often linked to modulation of neurotransmitter systems, potentially influencing mood and cognitive functions.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Neuropharmacology : A study examining the binding affinities of piperazine derivatives found that modifications to the piperazine structure significantly affected receptor selectivity and potency. The compound's ability to selectively target dopamine receptors suggests potential applications in treating disorders such as schizophrenia .

- Antioxidant Studies : In vitro assays demonstrated that derivatives of the chromene structure could scavenge free radicals effectively, indicating their potential use in formulations aimed at reducing oxidative damage in cells .

- Enzyme Inhibition : Research on sulfonamide-containing compounds has shown that they can inhibit carbonic anhydrase activity, which is crucial for regulating pH and fluid balance in biological systems. This inhibition could have therapeutic implications for conditions like glaucoma or metabolic disorders .

科学研究应用

Pharmacological Applications

- Anticonvulsant Activity

- Cancer Treatment

- Neuroprotective Effects

Case Study 1: Anticonvulsant Activity

A study synthesized several piperazine derivatives and assessed their anticonvulsant activity using the maximal electroshock (MES) test. The results indicated that compounds with a piperazine moiety showed significant efficacy against seizures, particularly in the MES model, suggesting that modifications to the piperazine structure can enhance therapeutic effects .

Case Study 2: Inhibition of AKR1C3

A patent application discussed the synthesis of compounds designed to inhibit AKR1C3, highlighting their potential use in treating gynecological and hyperproliferative disorders. The inhibition of this enzyme can lead to decreased levels of active steroid hormones, which are often implicated in various cancers .

相似化合物的比较

Structural Analogues with Piperazine-Ester Linkages

Several piperazine-containing esters share functional similarities but differ in core scaffolds and substituents:

Notes:

- The target compound’s coumarin core distinguishes it from thiazole-urea derivatives (e.g., 10d, 10f), which are associated with kinase or protease inhibition .

- Cetirizine derivatives (e.g., compound 4 in ) feature diphenylmethyl-piperazine groups linked to ethoxy acetic acid, targeting histamine receptors, unlike the coumarin-based target compound.

Structural Analysis and Computational Tools

- Crystallography : Tools like SHELXL () and ORTEP-3 () are critical for determining the conformational flexibility of the piperazine ring and coumarin plane. For example, the puckering of the piperazine ring (quantified via Cremer-Pople parameters ) could influence binding affinity.

常见问题

Basic Questions

Q. What are the recommended methods for synthesizing this compound, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves multi-step reactions, starting with the coupling of the piperazine-sulfonyl moiety to the coumarin carboxylate core. Key steps include:

Nucleophilic substitution to attach the phenylsulfonyl-piperazine group.

Esterification or amide coupling to link the ethyl spacer to the coumarin scaffold.

Purification via column chromatography or recrystallization to isolate the product.

- Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvents (e.g., DMF for solubility) and catalysts (e.g., HATU for coupling efficiency). For piperazine derivatives, inert atmospheres may reduce oxidation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing purity and structural integrity?

- Spectroscopy :

- NMR (1H/13C): Confirm proton environments (e.g., coumarin C=O at ~160 ppm, piperazine sulfonyl groups at ~130-140 ppm).

- FT-IR : Identify key functional groups (e.g., S=O stretching at ~1150 cm⁻¹, ester C=O at ~1700 cm⁻¹).

- Chromatography :

- HPLC-MS : Quantify impurities and verify molecular weight. Use C18 columns with acetonitrile/water gradients.

- UPLC-PDA : Detect degradation products under forced conditions (e.g., acidic/basic hydrolysis). Reference pharmacopeial standards for impurity profiling .

Q. What are common impurities observed during synthesis, and how are they quantified?

- Impurities : Byproducts include unreacted intermediates, desulfonated piperazine derivatives, or hydrolyzed esters. Examples from analogous compounds:

- Quantification : Use HPLC with UV detection (λ = 254 nm) and external calibration curves. Limit thresholds follow ICH guidelines (e.g., ≤0.15% for unknown impurities) .

Advanced Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Workflow :

Crystal Growth : Optimize solvent systems (e.g., DMSO/water) via vapor diffusion.

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

Refinement : Employ SHELXL for structure solution and ORTEP-3 for graphical representation of thermal ellipsoids .

- Key Metrics : Validate bond lengths (e.g., C-S bond ~1.76 Å) and torsional angles (e.g., piperazine ring puckering) against Cambridge Structural Database entries .

Q. What strategies address contradictions between DFT models and experimental crystallographic data?

- Case Study : For coumarin derivatives, discrepancies in dihedral angles (DFT vs. X-ray) arise from solvent effects or crystal packing.

- Resolution :

Hybrid Methods : Combine DFT (B3LYP/6-311+G(d,p)) with molecular dynamics to simulate crystal environments.

Electron Density Analysis : Use Hirshfeld surfaces (via CrystalExplorer) to assess intermolecular interactions (e.g., C-H···O bonds) missed in vacuum-phase calculations .

Q. How should in vitro pharmacological studies account for physicochemical properties?

- Design Considerations :

- Solubility : Use DMSO stock solutions (≤1% v/v) to avoid precipitation in aqueous buffers.

- Stability : Pre-screen compound integrity in assay media (e.g., PBS, pH 7.4) via LC-MS.

- Membrane Permeability : Predict logP values (e.g., ChemAxon) and validate with Caco-2 cell models .

Q. What hydrogen bonding motifs stabilize the crystal structure, and how do they influence reactivity?

- Analysis : Graph set notation (e.g., S(6) rings for N-H···O bonds) identifies dominant motifs. For sulfonyl-piperazine derivatives, sulfonyl oxygen often acts as a hydrogen-bond acceptor with adjacent coumarin hydroxyl groups .

- Impact : Strong O-H···O=S interactions reduce molecular flexibility, potentially hindering enzymatic binding in biological assays .

Q. How can crystallization conditions be optimized for high-quality diffraction?

- Protocol :

Solvent Screening : Test binary systems (e.g., methanol/chloroform) using microbatch under oil.

Additives : Introduce co-crystallants (e.g., trifluoroacetate) to enhance lattice stability.

Software : Utilize WinGX for data integration and PLATON for twinning detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。